Cas no 93221-48-8 (2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-)
![2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- structure](https://ja.kuujia.com/scimg/cas/93221-48-8x500.png)
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- 化学的及び物理的性質
名前と識別子
-
- 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
- Levobetaxolol
- (S)-(-)-Betaxolol
- (S)-Betaxolol
- (S)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol
- (2S)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(propan-2-ylamino)propan-2-ol
- BDBM25752
- Betaxolol, (s)-
- 75O9XHA4TU
- 93221-48-8
- (2S)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol
- (-)-Betaxolol
- AB01566926_01
- 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, (2S)-
- SCHEMBL23532
- HY-121166
- AC-30590
- UNII-75O9XHA4TU
- DB09351
- [(2S)-3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl](propan-2-yl)amine
- NCGC00386278-01
- DTXSID30239341
- (S)-1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol
- Levobetaxolol [INN]
- levobetaxololum
- (2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Q6535758
- GTPL8035
- AKOS005568173
- CHEBI:59254
- EN300-18563034
- (S)-Betaxolol hydrochloride;AL-1577A
- CHEMBL1201274
- (S)-1-(isopropylamino)-3-[p-(cyclopropylmethoxyethyl)phenoxy]-2-propanol
- NS00098733
- LEVOBETAXOLOL [WHO-DD]
- DTXCID50161832
- BRD-K43883465-003-01-5
- STK636241
- (S)-1-(isopropylamino)-3-(p-(cyclopropylmethoxyethyl)phenoxy)-2-propanol
-
- インチ: InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1
- InChIKey: NWIUTZDMDHAVTP-KRWDZBQOSA-N
- ほほえんだ: CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
計算された属性
- せいみつぶんしりょう: 307.215
- どういたいしつりょう: 307.215
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 11
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 50.7A^2
じっけんとくせい
- 密度みつど: 1.067
- ゆうかいてん: 71-72 ºC
- ふってん: 448°C at 760 mmHg
- フラッシュポイント: 224.7°C
- 屈折率: 1.529
- PSA: 50.72000
- LogP: 2.78430
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18563034-0.05g |
93221-48-8 | 0.05g |
$636.0 | 2023-09-18 |
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- 関連文献
-
Sayed Mehdi Ghoreishi,Mohsen Behpour,Asma Khoobi Anal. Methods 2012 4 2475
-
Subir Chatterjee,Prashant Upadhyay,Manjul Mishra,Srividya M.,M. R. Akshara,Kamali N.,Zahra Sifat Zaidi,Sayeda F. Iqbal,Santosh K. Misra RSC Adv. 2020 10 36751
-
Ci Wu,Xingshuang Ning,Xi Chen,Junfeng Ma,Qun Zhao,Li Zhao,Guozhi Zhu,Song Shi RSC Adv. 2021 11 28925
-
Srividya Gorantla,Vamshi Krishna Rapalli,Tejashree Waghule,Prem Prakash Singh,Sunil Kumar Dubey,Ranendra N. Saha,Gautam Singhvi RSC Adv. 2020 10 27835
-
Mimimorena Seggio,Sara Payamifar,Aurore Fraix,Eszter Kalydi,Petr Kasal,Ovidio Catanzano,Claudia Conte,Fabiana Quaglia,Salvatore Sortino New J. Chem. 2021 45 8449
-
Wajid Ali Khan,Yadollah Yamini,Mahroo Baharfar,Muhammad Balal Arain New J. Chem. 2019 43 9689
-
N. H. Day,G. D. Parr,J. H. Barnard,R. F. Haines-Nutt,P. Adams,J. E. Pearse,G. S. Murkitt,R. M. Lee,R. D. McDowall,Stephen D. Revett,Michael E. Tenneson,K. Wiegand,D. Watson,C. Cates Anal. Proc. 1984 21 235
-
Vasile-Ion Iancu,Gabriel-Lucian Radu,Roxana Scutariu Anal. Methods 2019 11 4668
-
Ravi Bhushan,Hariom Nagar,Jürgen Martens RSC Adv. 2015 5 28316
-
Yousef Abdossalami Asl,Yadollah Yamini,Shahram Seidi Analyst 2016 141 311
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-に関する追加情報
Recent Advances in the Study of 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- (CAS: 93221-48-8)
The compound 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- (CAS: 93221-48-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of investigation has been the compound's role as a beta-adrenergic receptor antagonist. Preliminary findings suggest that it exhibits high selectivity and affinity for specific receptor subtypes, making it a candidate for the treatment of cardiovascular diseases. Researchers have employed advanced computational modeling and in vitro assays to characterize its binding kinetics and efficacy, revealing a robust interaction with target receptors.
In addition to its cardiovascular applications, recent studies have explored the compound's potential in oncology. Early-stage research indicates that it may modulate signaling pathways involved in cell proliferation and apoptosis, offering a novel approach to cancer therapy. These findings are supported by data from cell culture and animal models, which demonstrate significant inhibition of tumor growth in response to treatment.
The synthesis of 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- has also been a focal point of recent research. Innovative synthetic routes have been developed to improve yield and purity, addressing previous challenges in large-scale production. These advancements are critical for facilitating further preclinical and clinical studies.
Overall, the latest research on 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- underscores its therapeutic potential and highlights the need for continued investigation. Future studies should aim to validate these findings in clinical settings and explore additional applications in other disease areas.
93221-48-8 (2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-) 関連製品
- 1807148-56-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-methoxypyridine)
- 1805491-16-0(Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate)
- 2097998-29-1(3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)
- 1189648-99-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methoxyphenyl)acetamide)
- 350997-61-4((1H-Pyrrol-2-yl)acetic acid hydrazide)
- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)
- 21224-15-7(6-ethyl-1,3-benzothiazol-2-amine hydrochloride)
- 451483-60-6(2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide)
- 98242-77-4(1,3-dilinolenin)
